Cadaverine

Description

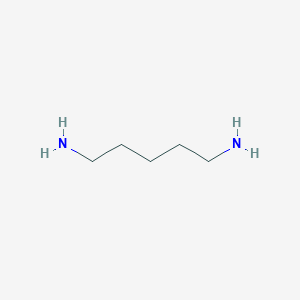

Structure

3D Structure

Properties

IUPAC Name |

pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRGRCVQAFMJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075448 | |

| Record name | Cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless syrupy liquid that fumes in air; mp = 9 deg C; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS], Liquid | |

| Record name | Cadaverine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

179 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C (144 °F) - closed cup | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, ethanol; slightly soluble in ethyl ether | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.873 g/cu cm at 25 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.01 [mmHg] | |

| Record name | Cadaverine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Syrupy, colorless liquid, Thick fuming liquid | |

CAS No. |

462-94-2 | |

| Record name | Cadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,5-Pentanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90BEN6OLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.83 °C, 9 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cadaverine Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine, a five-carbon diamine, is a crucial platform chemical for the synthesis of bio-based polymers such as polyamides. In Escherichia coli, this compound is naturally produced from the decarboxylation of L-lysine. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in E. coli, its regulation, and the metabolic engineering strategies employed to enhance its production. This document is intended for researchers, scientists, and drug development professionals interested in the microbial production of this valuable chemical.

Core Biosynthesis Pathway

The primary route for this compound biosynthesis in E. coli involves the direct decarboxylation of L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase. E. coli possesses two lysine decarboxylase isoenzymes, each with distinct physiological roles and regulatory mechanisms.

-

Inducible Lysine Decarboxylase (CadA): Encoded by the cadA gene, this is the primary enzyme responsible for this compound production under specific environmental conditions. The cadA gene is part of the cadBA operon, which also includes the cadB gene encoding a lysine/cadaverine antiporter.[1][2] This antiporter facilitates the export of this compound in exchange for the import of lysine.[1]

-

Constitutive Lysine Decarboxylase (LdcC): Encoded by the ldcC gene, this enzyme exhibits constitutive, low-level expression and is thought to play a more metabolic role in the cell.[3]

The overall reaction is as follows:

L-Lysine → this compound + CO₂

Regulation of the cadBA Operon

The expression of the cadBA operon is tightly regulated in response to environmental cues, primarily low external pH, anaerobiosis, and the presence of exogenous lysine.[4][5] This regulation is crucial for the cell's acid stress response. The key regulator of this operon is the membrane-bound transcriptional activator, CadC.

Under non-inducing conditions (neutral pH, aerobic environment), the expression of the cadBA operon is repressed by the nucleoid-associated protein H-NS. Upon exposure to acidic conditions and the presence of lysine, the CadC protein undergoes a conformational change, allowing it to bind to specific sites upstream of the cadBA promoter, designated Cad1 and Cad2. This binding displaces H-NS and activates the transcription of the cadBA operon, leading to the production of CadA and CadB.

References

The Role of Cadaverine in the Bacterial Acid Stress Response: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacteria have evolved sophisticated mechanisms to survive the deleterious effects of acidic environments, a critical aspect for pathogenic bacteria colonizing the host gut and for industrial microorganisms used in fermentation processes. One such key mechanism in enteric bacteria like Escherichia coli is the lysine-dependent acid stress response system, primarily mediated by the cad operon. This system facilitates the enzymatic decarboxylation of lysine to cadaverine, a diamine that plays a multifaceted role in pH homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the function of this compound in the bacterial acid stress response. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

The Molecular Machinery of this compound-Mediated Acid Resistance

The primary defense mechanism involving this compound is orchestrated by the genes of the cad operon, namely cadA, cadB, and cadC.[1][2]

-

cadA encodes lysine decarboxylase, the enzyme responsible for converting lysine to this compound. This reaction consumes an intracellular proton, thereby directly contributing to the elevation of cytoplasmic pH.[1][2]

-

cadB encodes a lysine/cadaverine antiporter. This inner membrane protein facilitates the uptake of lysine from the extracellular environment and the concurrent export of this compound. The export of the basic this compound molecule helps to neutralize the acidic extracellular milieu.[1][2]

-

cadC encodes a pH-responsive transcriptional activator. CadC is a transmembrane protein that senses both low external pH and the presence of lysine, leading to the transcriptional activation of the cadBA operon.[1][2]

In addition to this primary proton consumption mechanism, a novel role for this compound has been proposed. Excreted this compound can inhibit porins in the outer membrane of Gram-negative bacteria.[3] This inhibition reduces the permeability of the outer membrane to protons and other detrimental molecules, providing an additional layer of protection against acid stress.[3]

Signaling Pathway of cad Operon Activation

The regulation of the cad operon is a tightly controlled process involving environmental cues and a sophisticated signaling cascade. The activation of the cadBA operon is primarily governed by the transmembrane protein CadC, which acts as a sensor for both external pH and lysine availability.

Under neutral or alkaline pH, CadC is held in an inactive state through its interaction with the lysine-specific permease, LysP. When the external pH drops and lysine is present, a conformational change in CadC is induced. This change is facilitated by the reduction of a disulfide bond in the periplasmic domain of CadC by the disulfide bond isomerase DsbC. This exposes a cleavage site for the periplasmic proteases DegP and DegQ. Proteolytic cleavage of CadC releases its N-terminal DNA-binding domain into the cytoplasm, which then activates the transcription of the cadBA operon. The resulting production and export of this compound lead to an increase in both intracellular and extracellular pH. As this compound accumulates in the periplasm, it acts as a feedback inhibitor, binding to the periplasmic domain of CadC and preventing further proteolytic activation, thus ensuring a homeostatic response.

cad operon activation and feedback regulation.Quantitative Data on this compound-Mediated Acid Resistance

The contribution of the this compound system to acid stress survival has been quantified in several studies. The following tables summarize key findings.

Table 1: Survival of E. coli Strains after Acid Shock

| Strain | Condition | pH of Challenge | Duration of Challenge (min) | Survival (%) | Reference |

| Wild-type | Exponential phase | 2.5 | 30 | < 0.1 | [1] |

| Wild-type + Glutamate | Exponential phase | 2.5 | 30 | 100 | [1] |

| Wild-type + Lysine | Exponential phase | 2.5 | 30 | < 10 | [1] |

| cadA mutant | Phosphate-starved | 4.8 (with acetate) | 6 days | Lower than wild-type | [1] |

| Wild-type | Phosphate-starved | 4.8 (with acetate) | 6 days | ~0.001 | [1] |

| Wild-type + Lysine | Phosphate-starved | 4.8 (with acetate) | 6 days | ~5 | [1] |

| Wild-type (OmpC) | 30 min exposure | 3.6 | 30 | Higher than mutant | [3] |

| OmpC mutant (this compound-insensitive) | 30 min exposure | 3.6 | 30 | Lower than wild-type | [3] |

Table 2: Kinetic Parameters of E. coli Lysine Decarboxylases

| Enzyme | Km for Lysine (mM) | Vmax (nmol this compound/min/µg of enzyme) | Optimal pH |

| CadA (inducible) | 0.27 | 8.148 | 5.5-6.5 |

| Ldc (constitutive) | 0.84 | 27.21 | ~7.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in bacterial acid stress response.

Bacterial Acid Shock Survival Assay

This protocol is used to determine the percentage of bacterial survival after exposure to a lethal acidic pH.

Materials:

-

Bacterial culture (e.g., E. coli wild-type and mutant strains)

-

Growth medium (e.g., LB broth)

-

Acidic challenge buffer (e.g., LB broth adjusted to pH 2.5 with HCl)

-

Neutral control buffer (e.g., LB broth, pH 7.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Non-selective agar plates (e.g., LB agar)

-

Sterile centrifuge tubes, micropipettes, and tips

-

Incubator and shaking incubator

-

Spectrophotometer

Procedure:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate growth medium at 37°C with shaking.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Discard the supernatant and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in the neutral control buffer to the original culture volume. This is the "time zero" control sample.

-

Take an aliquot of the resuspended cells and perform serial dilutions in PBS. Plate the dilutions on non-selective agar plates to determine the initial viable cell count (CFU/mL).

-

To initiate the acid challenge, add a specific volume of the cell suspension to the pre-warmed acidic challenge buffer. For exogenous this compound experiments, supplement the acidic buffer with the desired concentration of this compound.

-

Incubate the culture at 37°C with shaking for the desired duration of the acid challenge (e.g., 30, 60, 120 minutes).

-

At each time point, remove an aliquot of the acid-challenged culture, perform serial dilutions in PBS, and plate on non-selective agar plates.

-

Incubate all plates at 37°C overnight.

-

Count the colonies on the plates and calculate the CFU/mL for each time point.

-

Calculate the percentage of survival as: (% Survival) = (CFU/mL at time x / CFU/mL at time zero) * 100.

Quantification of this compound in Culture Supernatant by HPLC

This protocol outlines a method for quantifying the amount of this compound produced and secreted by bacteria into the culture medium.

Materials:

-

Bacterial culture supernatant

-

This compound standard

-

Derivatization reagent (e.g., dansyl chloride, o-phthalaldehyde (OPA))

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

-

Grow bacterial cultures under the desired conditions (e.g., acidic pH, presence of lysine).

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Prepare a standard curve of this compound by making serial dilutions of a known concentration of this compound standard.

-

Derivatize both the samples and the standards. For example, using dansyl chloride:

-

Mix a specific volume of the supernatant or standard with a dansyl chloride solution in acetone.

-

Add a sodium bicarbonate buffer to adjust the pH to ~9.5.

-

Incubate the mixture in the dark at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour).

-

Stop the reaction by adding a quenching agent (e.g., proline).

-

-

Analyze the derivatized samples and standards by reverse-phase HPLC using a C18 column.

-

Use a suitable mobile phase gradient, for example, a gradient of acetonitrile and water with 0.1% TFA.

-

Detect the derivatized this compound using a fluorescence detector (e.g., excitation at 340 nm and emission at 525 nm for dansyl derivatives) or a UV detector.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Measurement of Intracellular pH using Fluorescent Probes

This protocol describes a method to measure the internal pH of bacterial cells using a pH-sensitive fluorescent dye.

Materials:

-

Bacterial culture

-

pH-sensitive fluorescent probe (e.g., BCECF-AM, cFDASE)

-

Buffers of known pH for creating a standard curve

-

Ionophores (e.g., valinomycin and nigericin) to equilibrate intracellular and extracellular pH for the standard curve

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow bacterial cells to the desired density.

-

Harvest and wash the cells with a suitable buffer (e.g., phosphate buffer at a specific pH).

-

Load the cells with the fluorescent probe by incubating them with the dye for a specific time at a specific temperature (e.g., 30 minutes at 37°C).

-

Wash the cells to remove any excess extracellular dye.

-

To generate a standard curve, resuspend the dye-loaded cells in buffers of different known pH values (e.g., from pH 5.5 to 8.5) containing ionophores. This will collapse the pH gradient across the cell membrane.

-

Measure the fluorescence intensity at two different excitation wavelengths while keeping the emission wavelength constant. The ratio of the fluorescence intensities is pH-dependent.

-

Plot the fluorescence ratio against the known pH values to create a standard curve.

-

For experimental samples, resuspend the dye-loaded cells in the desired experimental buffer (e.g., acidic medium).

-

Measure the fluorescence ratio of the experimental samples.

-

Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratio on the standard curve.

Conclusion

The this compound-mediated acid stress response is a vital survival strategy for many bacterial species. The intricate regulation of the cad operon, coupled with the dual protective roles of this compound in proton consumption and outer membrane fortification, highlights the sophisticated adaptive capabilities of bacteria. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important biological system. A deeper understanding of these mechanisms could lead to the development of novel antimicrobial strategies that target bacterial acid tolerance, as well as the engineering of more robust microbial strains for industrial applications.

References

Cadaverine as a Precursor for Bio-Based Polyamides: A Technical Guide

Introduction

The increasing demand for sustainable and environmentally friendly materials has driven significant research into bio-based polymers. Polyamides, a major class of engineering plastics and fibers, are traditionally derived from petrochemical feedstocks. Cadaverine (1,5-pentanediamine), a five-carbon diamine, has emerged as a key bio-based building block for the synthesis of a new generation of polyamides, commonly referred to as PA 5X. These bio-based polyamides offer the potential for a reduced carbon footprint and unique properties, making them attractive alternatives to their petroleum-based counterparts. This technical guide provides an in-depth overview of the microbial production of this compound, its polymerization into polyamides, and the properties of these novel biomaterials, intended for researchers, scientists, and professionals in drug development and material science.

Microbial Production of this compound

The primary route for the bio-production of this compound is the decarboxylation of the amino acid L-lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[1] Genetically engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, have been developed as efficient cell factories for this compound production.[2]

Metabolic Pathway

The biosynthetic pathway for this compound production in engineered microorganisms begins with a central carbon source, such as glucose. This is converted through glycolysis and the pentose phosphate pathway to produce precursors for amino acid synthesis. The key step is the conversion of L-lysine to this compound by lysine decarboxylase. In E. coli, the cadA gene encodes for an inducible lysine decarboxylase, while ldcC encodes a constitutive one.[1] Metabolic engineering strategies focus on overexpressing these LDC genes, enhancing the L-lysine supply pathway, and eliminating competing pathways to maximize this compound yield.

Quantitative Data on Microbial this compound Production

The production of this compound has been demonstrated in various engineered microbial strains. The following table summarizes key production metrics from selected studies.

| Microorganism | Strain | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Corynebacterium glutamicum | GH30HaLDC | Fed-batch | 125 | - | - | [3] |

| Corynebacterium glutamicum | H30HaLDC | Fed-batch | 93.7 | - | - | [3] |

| Corynebacterium glutamicum | H30HaLDC | Batch | 30.8 | - | - | [3] |

| Escherichia coli | Consortium | Fed-batch | 28.5 | - | - | [2] |

| Corynebacterium glutamicum | - | Batch | 2.6 | 0.091 | - | [4] |

Experimental Protocols

Whole-Cell Bioconversion of L-Lysine to this compound

This protocol is a synthesized methodology based on practices described in the literature for the bioconversion of L-lysine to this compound using recombinant E. coli whole-cell biocatalysts.[4]

1.1. Preparation of Whole-Cell Biocatalyst:

-

Inoculate a single colony of recombinant E. coli expressing a lysine decarboxylase gene (e.g., from Hafnia alvei) into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

Transfer the overnight culture to 500 mL of LB medium in a 2 L baffled flask and incubate at 37°C with shaking at 250 rpm.

-

When the optical density at 600 nm (OD600) reaches 0.5-0.6, induce protein expression with 0.05 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), if required by the expression system.

-

Continue incubation for 24 hours at a reduced temperature, for example, 20°C, to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 6.0) and resuspend to a desired cell concentration (e.g., OD600 of 50).

1.2. Bioconversion Reaction:

-

In a reaction vessel, add the concentrated cell suspension.

-

Add L-lysine to the desired final concentration (e.g., 200 g/L).

-

If necessary, supplement the reaction with pyridoxal phosphate (PLP), a cofactor for LDC, to a final concentration of 0.1 mM.[1]

-

Incubate the reaction mixture at 37°C with agitation.

-

Monitor the conversion of L-lysine to this compound over time using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, terminate it by heating at 100°C for 10 minutes.

-

Separate the cells from the this compound-containing supernatant by centrifugation.

Purification of Bio-Based this compound

The purification of this compound from the fermentation or bioconversion broth is crucial to obtain a polymer-grade monomer.[5]

-

Solvent Extraction:

-

Distillation:

-

Subject the organic extract to distillation under reduced pressure to remove the solvent and purify the this compound. The boiling point of this compound is approximately 178-180°C at atmospheric pressure.

-

Synthesis of Bio-Based Polyamides

Bio-based polyamides are synthesized through the polycondensation of bio-derived this compound with a dicarboxylic acid. Polyamide 56 (PA56) is produced using adipic acid, while Polyamide 510 (PA510) is synthesized with sebacic acid.[6]

Melt Polymerization of Polyamide 56

This protocol outlines the general procedure for the synthesis of PA56 via melt polymerization.

1.1. Salt Preparation:

-

Prepare an aqueous solution of adipic acid.

-

Slowly add an equimolar amount of purified this compound to the adipic acid solution with constant stirring to form the PA56 salt.

-

The salt can be precipitated by adding a non-solvent like ethanol and then filtered and dried.

1.2. Polycondensation:

-

Place the dried PA56 salt in a high-pressure reactor equipped with a stirrer and a nitrogen inlet/outlet.

-

Heat the reactor to approximately 220°C to melt the salt and initiate the polymerization, allowing water to be removed as steam.

-

Gradually increase the temperature to around 270°C while reducing the pressure to facilitate the removal of water and drive the polymerization reaction to completion.

-

Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polymer is extruded, cooled, and pelletized.

Properties of this compound-Based Polyamides

This compound-based polyamides, such as PA56 and PA510, exhibit properties that are comparable and in some cases superior to conventional polyamides like PA6 and PA66.

Thermal and Mechanical Properties

The properties of these bio-polyamides make them suitable for a range of applications, from textiles to engineering plastics.[7][8]

| Property | Polyamide 56 (PA56) | Polyamide 510 (PA510) | Polyamide 6 (PA6) | Polyamide 66 (PA66) |

| Thermal Properties | ||||

| Melting Temperature (Tm) | ~254°C[5] | ~215°C[6] | ~223°C[2] | ~261°C[6] |

| Glass Transition Temp. (Tg) | ~50°C[2] | - | ~50°C[2] | ~50°C[2] |

| Degradation Temperature (Td) | ~404°C[5] | - | - | - |

| Mechanical Properties | ||||

| Tensile Strength | ~80 MPa | - | ~80 MPa | ~85 MPa |

| Young's Modulus | ~2.8 GPa | - | ~2.7 GPa | ~3.0 GPa |

| Elongation at Break | ~30% | - | ~50% | ~40% |

Note: The mechanical properties of polyamides can vary significantly based on factors such as crystallinity, molecular weight, and the presence of additives or reinforcements.

Experimental and Production Workflow

The overall process for producing bio-based polyamides from renewable resources involves several key stages, from microbial fermentation to the final polymer product.

Conclusion

This compound derived from microbial fermentation represents a viable and sustainable precursor for the production of high-performance bio-based polyamides. Advances in metabolic engineering have led to high-titer production of this compound in microorganisms. The resulting polyamides, such as PA56 and PA510, exhibit excellent thermal and mechanical properties, positioning them as strong contenders to replace conventional petroleum-based polyamides in various applications. Further research and process optimization will continue to enhance the economic feasibility and expand the application scope of these innovative biomaterials.

References

- 1. Young's modulus - Wikipedia [en.wikipedia.org]

- 2. A Novel Process for this compound Bio-Production Using a Consortium of Two Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace at KOASAS: Synthesis and application of polyamide 510 from bio-based monomers [koasas.kaist.ac.kr:8080]

- 4. Green chemical and biological synthesis of this compound: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9546127B2 - Purification of this compound - Google Patents [patents.google.com]

- 6. Nylon - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. specialchem.com [specialchem.com]

The Genesis of a Foul Molecule: An In-depth Technical Guide to the Discovery and Initial Characterization of Cadaverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine, or pentane-1,5-diamine, is a biogenic amine recognized for its characteristic foul odor, reminiscent of putrefying flesh. First identified in the late 19th century, this molecule, born from the microbial breakdown of the essential amino acid lysine, has transitioned from a mere curiosity of decomposition to a subject of significant interest in modern biochemistry, toxicology, and pharmacology. Its roles in cellular processes, bacterial pathogenesis, and as a potential biomarker for disease have underscored the importance of understanding its origins. This technical guide provides a detailed account of the initial discovery of this compound and the seminal work that first characterized its biosynthetic pathway, offering a foundational perspective for researchers in the life sciences.

The Discovery and Initial Chemical Characterization of this compound

Brieger's Pioneering Work on "Ptomaines"

This compound was first isolated and described in 1885 by the German physician and chemist Ludwig Brieger.[1][2] Brieger was investigating a class of basic, nitrogenous compounds generated during the decomposition of organic matter, which he termed "ptomaines" (from the Greek ptōma, meaning corpse). These "cadaveric alkaloids" were believed to be responsible for the toxicity of decaying biological material.[2]

Isolation from Putrefying Tissue

Experimental Protocol: Isolation of this compound (Inferred from Brieger's work)

-

Starting Material: Large quantities of animal tissues (e.g., horse meat or fish) were allowed to putrefy under controlled conditions for an extended period.

-

Extraction: The putrefied mass was likely subjected to steam distillation or extraction with acidified water to separate volatile and water-soluble basic compounds from the bulk of the tissue.

-

Purification: The resulting aqueous extract, containing a mixture of amines and other decomposition products, would have been treated with a base (e.g., sodium carbonate) to liberate the free amines. This was followed by a series of extractions with organic solvents like diethyl ether.

-

Fractional Distillation: The crude amine extract was then subjected to fractional distillation to separate compounds based on their boiling points.

-

Crystallization of Salts: To achieve higher purity and facilitate characterization, the isolated amine fractions were converted into crystalline salts, such as hydrochlorides or picrates, by reaction with the corresponding acids. Repeated recrystallization of these salts would have yielded the purified compound.

Initial Physicochemical Characterization

Through these methods, Brieger isolated a diamine with the empirical formula C₅H₁₄N₂ and named it "this compound."[1] The initial characterization would have relied on the analytical techniques of the era, including elemental analysis to determine the empirical formula and the measurement of physical constants of the free base and its salts. The table below summarizes the key physicochemical properties of this compound, based on modern, verified data, which serves as a proxy for the values Brieger would have sought to determine.

| Property | Value |

| Chemical Formula | C₅H₁₄N₂ |

| Molar Mass | 102.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Foul, putrid |

| Boiling Point | 178-180 °C |

| Melting Point | 9 °C |

| Density | 0.870 g/cm³ |

| Solubility | Soluble in water and ethanol |

Table 1: Physicochemical Properties of this compound.

The Enzymatic Basis of this compound Formation: Lysine Decarboxylase

For several decades after its discovery, the precise biological origin of this compound was understood only in the general sense of being a product of protein decay. The specific precursor and the enzymatic reaction responsible were elucidated in the mid-20th century. A pivotal contribution to this understanding came from the work of Ernest F. Gale and Helen M. R. Epps in 1944, who characterized the enzyme responsible for this compound synthesis.[3]

Identification of Lysine as the Precursor

Gale and Epps demonstrated that specific strains of bacteria could produce this compound when grown in a medium containing the amino acid L-lysine.[3] They identified the enzyme responsible as L(+)-lysine decarboxylase (EC 4.1.1.18), which catalyzes the conversion of L-lysine to this compound and carbon dioxide. This reaction is a classic example of an amino acid decarboxylation, a key metabolic process in many microorganisms.

Experimental Protocol for Characterizing Lysine Decarboxylase Activity

Gale and Epps developed a robust methodology for preparing active enzyme extracts and quantifying their activity. Their approach, centered on manometric measurement of CO₂ evolution, became a standard technique in enzymology.[3]

Protocol for Preparation and Assay of L(+)-Lysine Decarboxylase (Gale & Epps, 1944)

-

Bacterial Culture: A suitable strain of Bacterium cadaveris (now understood to be a strain of Escherichia coli) was grown in a nutrient broth supplemented with glucose and yeast extract. The pH of the medium was a critical factor, with optimal enzyme production occurring under acidic growth conditions.

-

Cell Harvesting: The bacterial cells were harvested by centrifugation after a suitable growth period (e.g., 24-48 hours).

-

Preparation of "Acetone-Dried" Cells:

-

The harvested cell paste was washed with distilled water.

-

The washed cells were then suspended in a large volume of cold acetone (-15°C to -20°C) and stirred. This process dehydrates the cells and removes lipids, preserving enzyme activity.

-

The acetone-treated cells were collected by filtration and dried in a vacuum desiccator. The resulting fine, dry powder served as the stable enzyme preparation.

-

-

Enzyme Activity Assay (Manometric Method):

-

Apparatus: A Warburg manometer was used to measure gas evolution at a constant temperature.

-

Reaction Mixture: The main compartment of the manometer flask contained a buffered solution of L-lysine. The side-arm contained a suspension of the acetone-dried enzyme preparation.

-

Procedure: After temperature equilibration (typically at 37°C), the contents of the side-arm were tipped into the main compartment to initiate the reaction. The production of CO₂ was measured over time by monitoring the change in pressure within the closed system.

-

Controls: Control experiments were run without the lysine substrate to account for any endogenous gas production by the enzyme preparation.

-

Initial Characterization of Lysine Decarboxylase

Using this methodology, Gale and Epps performed the first detailed characterization of L(+)-lysine decarboxylase, establishing key enzymatic parameters that are summarized in the table below.

| Parameter | Finding | Significance |

| Substrate Specificity | The enzyme was highly specific for L(+)-lysine. D(-)-lysine and other amino acids were not decarboxylated. | Demonstrated the stereospecificity of the enzyme and confirmed L-lysine as the unique biological precursor. |

| pH Optimum | The enzyme exhibited maximal activity at a pH of approximately 6.0.[4] | Indicated that the enzyme functions optimally in a slightly acidic environment. |

| Effect of Growth pH | Enzyme production was significantly enhanced when the bacteria were grown in an acidic medium (pH < 6.0). | Revealed that lysine decarboxylase is an "inducible" enzyme, part of a bacterial acid-stress response. |

| Cofactor Requirement | The activity was dependent on a heat-stable cofactor, later identified as pyridoxal phosphate (Vitamin B6). | Established lysine decarboxylase as a pyridoxal phosphate-dependent enzyme, a common feature of amino acid decarboxylases. |

Table 2: Initial Enzymatic Characteristics of L(+)-Lysine Decarboxylase (Gale & Epps, 1944).[3]

Conclusion

The journey of this compound from a foul-smelling "ptomaine" in the 19th century to a well-characterized biomolecule is a testament to the advancements in analytical chemistry and biochemistry. Ludwig Brieger's pioneering, albeit descriptive, work laid the foundation by isolating and naming the compound. The subsequent meticulous enzymatic studies by Gale and Epps provided the crucial mechanistic link, demonstrating that this compound is the specific product of the decarboxylation of L-lysine by the enzyme L(+)-lysine decarboxylase. These foundational discoveries, detailed in this guide, have paved the way for contemporary research into the diverse roles of this compound and other biogenic amines in health and disease, from their involvement in the human microbiome to their potential as targets for novel therapeutic interventions. For today's researchers, this historical context not only enriches our understanding but also highlights the enduring value of fundamental biochemical investigation.

References

The Role of Cadaverine in Plant Growth, Development, and Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadaverine, a diamine derived from the decarboxylation of lysine, has long been recognized for its role in microbial metabolism and as a precursor to specialized alkaloids in certain plant families.[1] However, emerging research has illuminated its broader, more intricate functions in modulating plant growth, architectural development, and responses to a variety of environmental stresses.[2][3] While often present in low concentrations, fluctuations in this compound homeostasis, whether through endogenous synthesis or exogenous application, can trigger significant physiological changes.[2] This guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its biosynthesis, physiological effects, and the experimental methodologies used for its study. Particular attention is given to its role as a signaling molecule and as a key intermediate in the biosynthesis of pharmacologically significant quinolizidine alkaloids, offering insights for crop improvement and natural product development.[1][4]

Biosynthesis and Metabolism of this compound

The primary route for this compound synthesis in plants is the decarboxylation of the amino acid L-lysine.[1][5] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is predominantly located in the chloroplasts.[1][2] In some plant species, an alternative pathway involving the conversion of homoarginine to homoagmatine has also been proposed.[1][2]

Once synthesized, this compound can enter several metabolic pathways. It can be oxidized by diamine oxidases (DAO), leading to the production of 5-aminopentanal, ammonia, and hydrogen peroxide (H₂O₂), a key signaling molecule in stress responses.[6] this compound also serves as a crucial precursor for the biosynthesis of quinolizidine alkaloids, a class of secondary metabolites with important roles in plant defense and with notable pharmacological properties.[1][7][8] Additionally, this compound can be conjugated to other molecules, such as phenolics, which may influence cell wall properties and membrane stability.[3][9]

Figure 1: Simplified pathway of this compound biosynthesis and its major metabolic fates in plants.

Physiological Roles and Effects on Plant Development

Alterations in this compound levels, either through endogenous production or external application, can significantly impact plant morphology, particularly the root system architecture.[1][2]

Key developmental effects include:

-

Root Growth Modulation: Exogenous application of this compound has been shown to decrease primary root growth while promoting the formation of lateral roots in species like soybean and Arabidopsis thaliana.[1][2] This change in root architecture is attributed to a reduction in both cell division and cell elongation in the primary root.[1]

-

Interaction with Other Polyamines: The effects of this compound on root development are linked to its influence on the homeostasis of other polyamines.[2] For instance, this compound treatment can lead to an accumulation of spermine, another key polyamine involved in growth and stress responses.[1]

-

Biotin Synthesis Inhibition: Recent studies in Arabidopsis have revealed that this compound can inhibit the biotin biosynthesis pathway. This inhibition affects primary metabolism and lipid profiles, leading to a reduction in primary root growth.[9]

Data on Developmental Responses to Exogenous this compound

The following table summarizes findings from various studies on the morphological changes induced by the external application of this compound.

| Plant Species | Concentration | Observed Effect | Reference |

| Glycine max (Soybean) | 0.1 - 1.0 mM | Decreased primary root growth, increased lateral root branching. | Gamarnik and Frydman, 1991[1][2] |

| Arabidopsis thaliana | 0.5 - 1.0 mM | Inhibition of primary root growth. | Strohm et al., 2015[1] |

| Oryza sativa (Rice) | 1.0 mM | Promotion of adventitious root formation. | Liu et al., 2014[2] |

| Pinus sylvestris (Scots Pine) | 1.0 mM | Stimulation of rhizogenesis in hypocotyl cuttings. | Niemi et al., 2002[2] |

Role in Abiotic and Biotic Stress Responses

This compound plays a complex and sometimes conflicting role in how plants respond to environmental stress.[2][3] Its accumulation has been noted under various stress conditions, suggesting its involvement in tolerance mechanisms.

-

Abiotic Stress: Increased levels of this compound have been reported in plants exposed to heat, drought, salt, and oxidative stress.[1][2] It is thought to contribute to stress mitigation by activating antioxidant defense systems and preserving essential metabolites.[10] However, in some cases, such as in Arabidopsis pre-treated with this compound, a hypersensitive response to salt stress has been observed.[1][2]

-

Biotic Stress: As a precursor to quinolizidine alkaloids, this compound is integral to the chemical defense mechanisms of certain plants, particularly in the Leguminosae family.[1][3] These alkaloids act as deterrents to insects and other herbivores.[9]

Quantitative Data on this compound Levels Under Stress

| Plant Species | Stress Condition | Fold Increase in this compound | Reference |

| Mesembryanthemum crystallinum | Heat Shock | Rapid accumulation | Kuznetsov et al., 2007[9] |

| Capsicum annuum (Pepper) | Drought | Significant increase | Sziderics et al., 2010[9] |

| Zea mays (Maize) | Salt Stress (NaCl) | Accumulation in roots | Simon-Sarkadi et al., 2014[9] |

Transport and Signaling

The transport of this compound into and within plant cells is a critical aspect of its function, though it is not yet fully understood.[6] Evidence suggests the involvement of specific transporters.

-

Uptake and Efflux: In Arabidopsis, the ORGANIC CATION TRANSPORTER 1 (OCT1) has been implicated in this compound efflux, as mutants lacking this transporter show increased sensitivity to this compound.[2] Other transporters from the L-type Amino acid Transporter (LAT) family may be involved in its uptake.[2]

-

Long-Distance Transport: this compound can be transported through the xylem, allowing for its movement from roots to other parts of the plant.[6] Under heat stress, for example, this compound has been shown to be rapidly transported from heated to non-heated parts of the plant.[6]

The signaling role of this compound is multifaceted. The production of H₂O₂ during its catabolism is a well-known signaling mechanism.[6] Furthermore, its interaction with the biotin synthesis pathway and its influence on other polyamine levels indicate a complex signaling network.[2][9]

Figure 2: Conceptual diagram of this compound transport and its downstream signaling effects.

Key Experimental Protocols

Protocol for Polyamine Extraction and Quantification by HPLC

This protocol outlines a general method for the derivatization and analysis of polyamines, including this compound, from plant tissues using High-Performance Liquid Chromatography (HPLC).

1. Tissue Homogenization and Extraction: a. Weigh approximately 100-200 mg of fresh plant tissue and freeze immediately in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of 5% (v/v) cold perchloric acid (PCA) to the powder. d. Homogenize the mixture thoroughly and incubate on ice for 1 hour. e. Centrifuge at 15,000 x g for 20 minutes at 4°C. f. Collect the supernatant, which contains the soluble free polyamines.

2. Derivatization (Dansylation): a. To 200 µL of the PCA extract, add 400 µL of dansyl chloride (5 mg/mL in acetone). b. Add 200 µL of a saturated sodium carbonate solution. c. Vortex the mixture and incubate in the dark at 60°C for 1 hour. d. Add 100 µL of proline (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes. e. Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously. f. Centrifuge at 3,000 x g for 5 minutes. g. Collect the upper toluene phase and evaporate to dryness under a stream of nitrogen. h. Re-dissolve the residue in 200-500 µL of methanol for HPLC analysis.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 60% to 100% acetonitrile over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 365 nm and emission at 510 nm. e. Quantification: Calibrate using external standards of this compound and other polyamines prepared and derivatized in the same manner. An internal standard (e.g., 1,6-hexanediamine) can be added at the extraction step for improved accuracy.

Figure 3: Standard experimental workflow for the quantification of this compound in plant tissues.

Conclusion and Future Perspectives

This compound is emerging as a significant, albeit often low-abundance, regulator of plant growth and stress physiology. Its functions extend beyond its role as a metabolic intermediate, implicating it as a signaling molecule that can modulate root architecture, influence the homeostasis of other essential polyamines, and mediate responses to environmental challenges. For drug development professionals, the pathway from this compound to quinolizidine alkaloids in families like Leguminosae remains a compelling target.[1] Understanding and manipulating the expression of lysine decarboxylase (LDC) and downstream enzymes could enhance the production of these pharmacologically valuable compounds.[8][11] Future research should focus on identifying the full suite of this compound transporters, elucidating the downstream components of its signaling pathways, and exploring the potential of engineering this compound metabolism to enhance crop resilience and produce valuable natural products.[2]

References

- 1. Frontiers | this compound’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 2. This compound’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound regulates biotin synthesis to modulate primary root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. researchgate.net [researchgate.net]

The Biochemical Nexus of Decomposition: A Technical Guide to Cadaverine and Putrescine

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of organic decay, the breakdown of amino acids gives rise to a host of biogenic amines, with cadaverine and putrescine being two of the most prominent and malodorous. These diamines, far from being mere indicators of putrefaction, are deeply involved in microbial metabolism and signaling. This technical guide provides an in-depth exploration of the biochemical link between this compound and putrescine in decaying matter, offering detailed enzymatic pathways, quantitative data, and experimental protocols for their analysis.

The Genesis of Foul Odor: Formation Pathways of this compound and Putrescine

This compound and putrescine are the direct products of the decarboxylation of the amino acids L-lysine and L-ornithine, respectively.[1][2][3] This process is primarily carried out by microbial enzymes, specifically lysine decarboxylase (LDC) and ornithine decarboxylase (ODC).[1][4][5] Both enzymes belong to the pyridoxal-5'-phosphate (PLP)-dependent amino acid decarboxylase family.

The general reaction mechanism for both enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, followed by decarboxylation and the subsequent release of the diamine product.

Lysine Decarboxylation to this compound

The conversion of L-lysine to this compound is catalyzed by lysine decarboxylase (LDC). The reaction can be summarized as:

L-Lysine → this compound + CO₂

The enzyme specifically targets the carboxyl group of lysine, removing it as carbon dioxide to form 1,5-pentanediamine, commonly known as this compound.[4]

Ornithine Decarboxylation to Putrescine

Similarly, L-ornithine is converted to putrescine by ornithine decarboxylase (ODC).[1][5] Ornithine itself is an intermediate in the urea cycle. The reaction is as follows:

L-Ornithine → Putrescine + CO₂

This reaction yields 1,4-butanediamine, or putrescine, a key precursor in the biosynthesis of higher polyamines like spermidine and spermine, which are essential for cell growth.[1]

Quantitative Analysis of this compound and Putrescine in Decaying Matter

The concentration of this compound and putrescine can vary significantly depending on the type of organic matter, the microbial population present, and the stage of decomposition. These compounds have been quantified in various matrices, from decaying animal tissues to fermented foods.

| Sample Matrix | Decomposition Stage | Putrescine Concentration | This compound Concentration | Reference |

| Necrotic Tissue (Diabetic Foot Patients) | Not Specified | 186.1 ± 26.8 mg/kg | 78.553 ± 12.441 mg/kg | [6] |

| Human Brain | Early (up to 120 hours) | Showed significant increase over time | Showed significant increase over time | |

| Probiotic Fermented Cow's Milk | Day 0-10 of storage | Varied with storage time | Varied with storage time | [7] |

| Probiotic Fermented Goat's Milk | Day 0-10 of storage | Varied with storage time | Varied with storage time | [7] |

Experimental Protocols for the Analysis of this compound and Putrescine

The accurate quantification of this compound and putrescine in complex biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation: Extraction and Derivatization

A critical step in the analysis of these polar amines is their extraction from the sample matrix and subsequent derivatization to enhance their volatility and chromatographic separation.

Extraction:

-

Solid Samples (e.g., tissue): Homogenization in an acidic solution (e.g., 0.1 M perchloric acid or hydrochloric acid) is a common method to precipitate proteins and extract the amines.[7][8][9]

-

Liquid Samples (e.g., microbial culture): Direct acidification followed by centrifugation.

Derivatization:

-

For GC-MS Analysis: Derivatizing agents such as pentafluorobenzaldehyde (PFB) react with the primary amine groups to form less polar and more volatile derivatives.[2]

-

For HPLC Analysis: Dansyl chloride is a widely used derivatizing reagent that introduces a chromophore, allowing for UV or fluorescence detection.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Extraction: Homogenize 1g of tissue in 5 mL of 0.1 M HCl. Centrifuge and collect the supernatant.

-

Derivatization: To 1 mL of the extract, add 1 mL of saturated sodium bicarbonate solution and 1 mL of pentafluorobenzaldehyde (PFB) solution in an appropriate solvent. Vortex and incubate.

-

Liquid-Liquid Extraction: Extract the PFB derivatives with a non-polar solvent like hexane.

-

Analysis: Inject the organic phase into the GC-MS system.

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatives.

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

High-Performance Liquid Chromatography (HPLC) Protocol

-

Extraction: Homogenize 5g of the sample with 5 mL of 5% perchloric acid.[7] Centrifuge and filter the supernatant.[7]

-

Derivatization: To 1 mL of the extract, add 200 µL of 2 M NaOH, 300 µL of saturated NaHCO₃, and 2 mL of 10 mg/mL dansyl chloride in acetone.[9][10] Incubate at 40°C for 45 minutes.[9][10]

-

Quenching: Add 100 µL of 25% ammonium hydroxide to remove excess dansyl chloride.[9][10]

-

Analysis: Inject the derivatized sample into the HPLC system.

-

Column: A C18 reversed-phase column.[10]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Diode array detector (DAD) or fluorescence detector.

-

Visualizing the Biochemical Landscape

Formation Pathways of this compound and Putrescine

References

- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Gas chromatographic determination of this compound, putrescine, and histamine in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Determination and correlation analysis of contents of putrescine, this compound, and histamine in necrotic tissue, blood, and urine of patients with diabetic foot] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of biogenic amines by high-performance liquid chromatography (HPLC-DAD) in probiotic cow's and goat's fermented milks and acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Cadaverine as a Putative Signaling Molecule in Insect Defense Mechanisms: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Insects possess a sophisticated innate immune system, primarily governed by the Toll and Immune deficiency (Imd) signaling pathways, to combat a wide range of pathogens. Emerging evidence suggests that metabolites, including those produced by the gut microbiota, play a crucial role in modulating these immune responses. This technical guide explores the hypothesized role of cadaverine, a biogenic amine derived from lysine, as a signaling molecule in insect defense. While direct evidence for a dedicated this compound signaling pathway in insect immunity is currently limited, its established roles as a neuromodulator and its production by gut bacteria present a compelling case for its involvement in the insect defense arsenal. This document provides a comprehensive overview of the established insect immune pathways, proposes a potential mechanism for this compound's action, and offers detailed experimental protocols for investigating this hypothesis. Furthermore, it discusses the potential for targeting this compound metabolism as a novel strategy for drug development and pest control.

Core Insect Immune Signaling Pathways: The Toll and Imd Pathways

The foundation of insect humoral immunity lies in two conserved signaling cascades: the Toll and Imd pathways. These pathways are responsible for recognizing different classes of pathogens and inducing the expression of a battery of antimicrobial peptides (AMPs) that directly kill invading microbes.[1][2]

The Imd pathway is primarily activated by diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell wall of most Gram-negative and some Gram-positive bacteria.[3] This recognition is mediated by peptidoglycan recognition proteins (PGRPs).[4] The subsequent signaling cascade culminates in the activation of the NF-κB transcription factor Relish, which translocates to the nucleus and drives the expression of AMPs such as Diptericin and Cecropin.[5][6]

The Toll pathway , on the other hand, is mainly responsible for recognizing Gram-positive bacteria and fungi. Its activation leads to the activation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif), which in turn induce the expression of another set of AMPs, including Drosomycin.

Visualizing the Imd Pathway

The following diagram illustrates the canonical Imd signaling pathway in Drosophila melanogaster.

Caption: Canonical Imd signaling pathway in Drosophila melanogaster.

The Hypothesized Role of this compound in Insect Defense

While not a direct elicitor of the Imd or Toll pathways, this compound, as a biogenic amine, is well-positioned to act as a signaling molecule in insect defense through several potential mechanisms:

-

Neuromodulation of Defense Behaviors: Biogenic amines are known to modulate a wide range of behaviors in insects, including aggression and escape responses.[7][8] this compound produced in response to an immune challenge could act on the nervous system to induce sickness behaviors, such as lethargy and anorexia, which may help conserve energy for the immune response.

-

Modulation of the Gut-Brain Axis: The gut microbiota is a significant source of this compound. Dysbiosis or the presence of pathogens in the gut could lead to altered this compound production, which could then signal the brain to initiate a systemic immune response or defensive behaviors.

-

Direct Modulation of Immune Cells: Polyamines are known to be essential for cell growth and proliferation. This compound could potentially influence the proliferation and differentiation of hemocytes, the primary immune cells in insects.

Proposed Experimental Workflow for Investigating this compound's Role

The following diagram outlines a potential experimental workflow to test the hypothesis that this compound is a signaling molecule in insect defense.

Caption: Proposed experimental workflow for studying this compound in insect defense.

Quantitative Data Presentation

Effective research requires the systematic collection and presentation of quantitative data. The following tables provide templates for organizing data from experiments designed to investigate the role of this compound in insect immunity.

Table 1: this compound Concentration in Drosophila melanogaster Tissues Post-Infection

| Time Post-Infection (hours) | Tissue | This compound Concentration (ng/mg tissue) - Control | This compound Concentration (ng/mg tissue) - Infected | Fold Change |

| 0 | Hemolymph | 5.2 ± 0.8 | 5.3 ± 0.9 | 1.0 |

| 6 | Hemolymph | 5.5 ± 1.1 | 15.8 ± 2.3 | 2.9 |

| 12 | Hemolymph | 5.1 ± 0.7 | 25.4 ± 3.1 | 5.0 |

| 24 | Hemolymph | 4.9 ± 0.9 | 12.1 ± 1.8 | 2.5 |

| 0 | Gut | 10.3 ± 1.5 | 10.5 ± 1.7 | 1.0 |

| 6 | Gut | 11.1 ± 2.0 | 35.2 ± 4.5 | 3.2 |

| 12 | Gut | 10.8 ± 1.9 | 58.9 ± 6.7 | 5.5 |

| 24 | Gut | 10.2 ± 1.6 | 22.3 ± 3.4 | 2.2 |

Table 2: Effect of Exogenous this compound on Antimicrobial Peptide Gene Expression

| Treatment | Target Gene | Relative Gene Expression (Fold Change vs. Control) |

| Control (Saline) | Diptericin | 1.0 ± 0.2 |

| This compound (1 µM) | Diptericin | 1.2 ± 0.3 |

| This compound (10 µM) | Diptericin | 2.5 ± 0.5 |

| This compound (100 µM) | Diptericin | 4.8 ± 0.9 |

| Control (Saline) | Drosomycin | 1.0 ± 0.3 |

| This compound (1 µM) | Drosomycin | 0.9 ± 0.2 |

| This compound (10 µM) | Drosomycin | 1.1 ± 0.4 |

| This compound (100 µM) | Drosomycin | 1.3 ± 0.3 |

Detailed Experimental Protocols

The following protocols provide a starting point for researchers wishing to investigate the role of this compound in insect defense.

Protocol for Insect Infection and Sample Collection

-

Insect Rearing: Rear Drosophila melanogaster (or other target insect species) on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.[9]

-

Bacterial Culture: Culture Gram-negative bacteria (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Micrococcus luteus) in Luria-Bertani (LB) broth overnight at 37°C.

-

Infection: Anesthetize 3-5 day old adult flies on a CO2 pad. Prick the thorax of each fly with a fine-tipped needle dipped in a concentrated bacterial pellet. For controls, prick flies with a sterile needle.

-

Sample Collection: At various time points post-infection (e.g., 0, 6, 12, 24 hours), collect hemolymph by capillary action from a small puncture in the thorax. Dissect gut and brain tissues in cold phosphate-buffered saline (PBS). Flash freeze all samples in liquid nitrogen and store at -80°C until analysis.

Protocol for this compound Quantification by LC-MS/MS

-

Sample Preparation: Homogenize tissue samples in a solution of 80% methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

Derivatization (Optional but Recommended): While direct analysis is possible, derivatization can improve chromatographic separation and detection sensitivity. A common derivatizing agent is dansyl chloride.

-

LC-MS/MS Analysis: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[10][11]

-

Column: A C18 reversed-phase column is suitable for separating polyamines.

-

Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound.

-

-

Quantification: Create a standard curve using known concentrations of a this compound standard. Quantify this compound in the samples by comparing their peak areas to the standard curve.

Implications for Drug Development

The metabolic pathways of insects and their pathogens are promising targets for the development of novel insecticides and therapeutics.[4][12][13] If this compound is found to be a critical component of the insect immune response, then enzymes involved in its biosynthesis (e.g., lysine decarboxylase) or degradation could become targets for novel pest control strategies. For instance, inhibitors of this compound synthesis could potentially compromise the insect's ability to mount an effective immune response, making it more susceptible to pathogens. Conversely, for beneficial insects, understanding how to modulate this compound signaling could lead to strategies for enhancing their immunity.

Conclusion

The role of this compound as a signaling molecule in insect defense mechanisms represents an exciting and underexplored area of research. While the direct signaling pathway remains to be elucidated, the established functions of biogenic amines and the growing appreciation for the role of the microbiome in immunity provide a strong rationale for further investigation. The experimental approaches outlined in this guide offer a clear path forward for researchers to test this hypothesis and potentially uncover a new dimension of insect immunity. Such discoveries would not only advance our fundamental understanding of host-pathogen interactions but also open up new avenues for the development of innovative strategies for managing insect populations.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Targeting polyamine metabolism for finding new drugs against leishmaniasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. The effect of biogenic amines in the neuromodulation of insect social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Octopamine-mediated neuromodulation of insect senses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Optimization of a Simplified and Effective Analytical Method of Pesticide Residues in Mealworms (Tenebrio molitor Larvae) Combined with GC–MS/MS and LC–MS/MS [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Polyamine Metabolism for Drug Intervention in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Ptomaines and the Elucidation of Cadaverine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The late 19th century marked a pivotal era in the convergence of chemistry, microbiology, and medicine. The nascent germ theory of disease spurred intense investigation into the chemical byproducts of microbial activity, particularly those associated with putrefaction. It was within this scientific landscape that the "ptomaines," a class of biogenic amines formed during the decomposition of organic matter, were first identified. Initially implicated as the primary causative agents of food poisoning and various infectious diseases, the so-called "ptomaine theory of disease" held considerable sway before being gradually supplanted by a more nuanced understanding of bacterial toxins and pathogenesis. This technical guide provides a detailed historical perspective on the discovery of ptomaines, with a specific focus on cadaverine, one of the most notable and historically significant of these compounds. We will delve into the experimental methodologies of the pioneering researchers, present the available quantitative data from their seminal studies, and trace the evolution of our understanding of the biochemical pathways governing this compound formation.

The Dawn of Ptomaine Research: Francesco Selmi's Pioneering Work

The story of ptomaines begins with the Italian chemist Francesco Selmi. In the 1870s, Selmi undertook a systematic investigation of the chemical products of putrefaction, seeking to isolate and characterize the substances responsible for the toxicity of decaying matter.[1][2] His work, documented in publications such as "Sulle Ptomaine od Alcaloidi Cadaverici e Loro Importanza in Tossicologia," laid the foundation for all subsequent research in the field.[1][3][4] Selmi was the first to use the term "ptomaine" (from the Greek ptōma, meaning corpse) to describe these cadaveric alkaloids.[1]

Experimental Protocols of Francesco Selmi

Reconstructed Experimental Workflow of Francesco Selmi: